molecular formula C9H11BrClNO2 B8005682 Ethyl 2-(bromomethyl)nicotinate hydrochloride CAS No. 90561-86-7

Ethyl 2-(bromomethyl)nicotinate hydrochloride

Cat. No.: B8005682
CAS No.: 90561-86-7
M. Wt: 280.54 g/mol
InChI Key: XOALGAIJNXJIAP-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)nicotinate hydrochloride is a brominated nicotinic acid derivative with the molecular formula C₉H₁₁BrNO₂·HCl (approximate molecular weight: 296.56 g/mol). It is synthesized via radical bromination of ethyl 2-methylnicotinate followed by N-dialkylation and hydrolysis steps, as demonstrated in the preparation of the zinc sensor ligand ZP2 . The bromomethyl group at the 2-position of the pyridine ring enhances its reactivity in substitution and alkylation reactions, making it a versatile intermediate in pharmaceutical and coordination chemistry. Its hydrochloride form improves solubility, facilitating use in aqueous systems.

Properties

IUPAC Name

ethyl 2-(bromomethyl)pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOALGAIJNXJIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)CBr.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697514
Record name Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90561-86-7
Record name Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(bromomethyl)nicotinate hydrochloride typically involves the bromination of ethyl nicotinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the nicotinate ring. The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to meet the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)nicotinate hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted nicotinates.

    Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

Ethyl 2-(bromomethyl)nicotinate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(bromomethyl)nicotinate hydrochloride involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a biochemical probe to study enzyme active sites and other nucleophilic centers in proteins and nucleic acids .

Comparison with Similar Compounds

Ethyl 2-(Bromomethyl)Benzoate and Ethyl 2-(Bromomethyl)Acrylate

  • Structural Differences : These compounds replace the pyridine ring in ethyl 2-(bromomethyl)nicotinate with a benzene ring (benzoate) or an acrylate group.
  • Reactivity : The pyridine ring in nicotinate derivatives enables coordination to transition metals (e.g., ruthenium in complexes ), unlike benzoate or acrylate analogs. Bromomethyl groups in all three facilitate nucleophilic substitution, but the electron-deficient pyridine in nicotinate derivatives may enhance electrophilicity at the brominated carbon.
  • Applications : Ethyl 2-(bromomethyl)acrylate is used in heteroarylation reactions (e.g., coupling with ethylbenzene to form heteroarylated products ), while ethyl 2-(bromomethyl)nicotinate hydrochloride is employed in synthesizing metal complexes for biomedical applications .

Ethyl 2-(Aminomethyl)Isonicotinate Hydrochloride

  • Structural Differences: The bromomethyl group is replaced with an aminomethyl group, altering reactivity from electrophilic (bromo) to nucleophilic (amino).
  • Reactivity: The aminomethyl group participates in amide bond formation or Schiff base reactions, unlike the substitution-prone bromomethyl group.
  • Applications : This compound is used in synthesizing bioactive molecules, whereas the brominated analog serves as a precursor in alkylation reactions .

2-(4-Piperidinyl)Ethyl Nicotinate Hydrochloride

  • Structural Differences : A piperidinyl-ethyl chain replaces the bromomethyl group.
  • Applications : Likely used in drug discovery for central nervous system targets due to the piperidine group, contrasting with the brominated analog’s role in metal coordination .

Ethyl 2-Methylnicotinate

  • Structural Differences : Lacks the bromomethyl group, simplifying the structure.
  • Reactivity : Less reactive in substitution reactions due to the absence of a leaving group (bromine).
  • Applications : Primarily a building block in organic synthesis, whereas its brominated derivative is a key intermediate in functionalized ligand synthesis .

Comparative Data Table

Compound Molecular Formula Key Functional Group Reactivity Highlights Primary Applications
Ethyl 2-(bromomethyl)nicotinate HCl C₉H₁₁BrNO₂·HCl Bromomethyl, pyridine Nucleophilic substitution, metal coordination Pharmaceutical intermediates, Ru complexes
Ethyl 2-(bromomethyl)benzoate C₁₀H₁₁BrO₂ Bromomethyl, benzene Nucleophilic substitution Organic synthesis
Ethyl 2-(aminomethyl)isonicotinate HCl C₉H₁₃ClN₂O₂ Aminomethyl, pyridine Amide/Schiff base formation Bioactive molecule synthesis
2-(4-Piperidinyl)ethyl nicotinate HCl C₁₃H₁₉ClN₂O₂ Piperidinyl, pyridine Hydrogen bonding, receptor interaction Drug discovery
Ethyl 2-methylnicotinate C₉H₁₁NO₂ Methyl, pyridine Ester hydrolysis, mild reactivity Organic synthesis

Biological Activity

Ethyl 2-(bromomethyl)nicotinate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by research findings and data tables.

Chemical Structure and Properties

This compound (C9H10BrNO2·HCl) is a halogenated derivative of nicotinic acid. Its structure includes a bromomethyl group attached to the 2-position of the nicotinic acid moiety, which is believed to contribute to its biological activities. The compound can be represented as follows:

Ethyl 2 bromomethyl nicotinate \text{Ethyl 2 bromomethyl nicotinate }

Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. An agar-based disk diffusion assay revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria while showing limited effects on Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

Bacterial StrainMIC (mg/mL)Zone of Inhibition (mm)
Staphylococcus aureus0.12515
Listeria monocytogenes0.062520
Escherichia coli>2.5No inhibition

The minimum inhibitory concentrations (MICs) indicate that this compound is particularly effective against Listeria monocytogenes, suggesting its potential use in treating infections caused by this pathogen.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer types, including breast and colon cancers.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HCT116 (Colon Cancer)10.0
HeLa (Cervical Cancer)15.0

These results suggest that this compound has promising anticancer activity, warranting further investigation into its mechanisms and therapeutic potential.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can mitigate oxidative stress and inflammation in neuronal cells, potentially offering protection against neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a recent animal study, administration of this compound was associated with reduced neuronal loss in models of Alzheimer's disease. The compound appeared to lower levels of pro-inflammatory cytokines and enhance antioxidant defenses.

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